5-メチル-2-フェニル-2H-1,2,3-トリアゾール-4-カルボン酸

説明

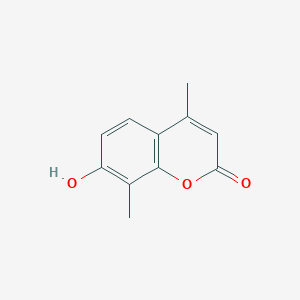

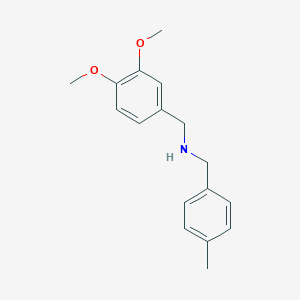

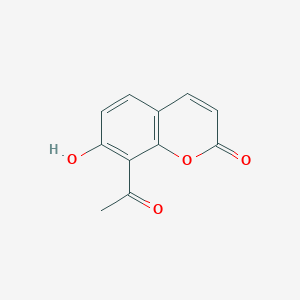

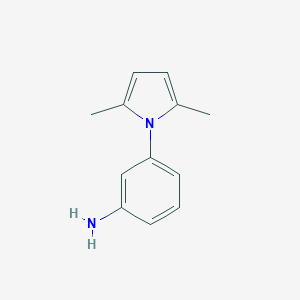

“5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid” is a chemical compound that has been studied for its potential as a xanthine oxidase inhibitor . It is an analogue of febuxostat, a medication used to treat gout .

Synthesis Analysis

This compound can be synthesized as part of a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides . The synthesis process involves the reaction of phenyl esters of α-azido acids with trialkylphosphines .Molecular Structure Analysis

The molecular structure of “5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

In the synthesis process, these compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 203.2 . Its IUPAC name is 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid .科学的研究の応用

創薬

1,2,3-トリアゾールは、これらの分子が属する化合物群であり、創薬において幅広い用途が見いだされています。 . それらは、アミノ酸、ヌクレオチドなどの必須な構成要素の一部です。 . 1,2,3-トリアゾールコアを持つ多くの著名な医薬品が市場に出回っています。たとえば、抗てんかん薬であるルフィナミド、広域スペクトルセファロスポリン系抗生物質であるセファトリジン、抗がん剤であるカルボキシアミドトリアゾール、ββ-ラクタム系抗生物質であるタゾバクタムなどがあります。 .

有機合成

1,2,3-トリアゾールは、その高い化学的安定性のために有機合成で使用されます。 通常、酸性または塩基性加水分解、酸化および還元条件に対して不活性であり、高温でも同様です。 .

高分子化学

高分子化学の分野では、1,2,3-トリアゾールはその芳香族性、強い双極子モーメント(4.8–5.6 デバイ)、および水素結合能力のために重要な役割を果たしています。 .

超分子化学

1,2,3-トリアゾールは、超分子化学で使用されます。 置換された1,2,3-トリアゾールモチーフは、構造的にアミド結合に似ており、EまたはZアミド結合を模倣しています。 .

バイオコンジュゲーション

1,2,3-トリアゾールは、2つの生体分子を結合させる化学戦略であるバイオコンジュゲーションで使用されます。 .

ケミカルバイオロジー

ケミカルバイオロジーの分野では、1,2,3-トリアゾールは、さまざまな酵素や受容体と生物系内で結合する能力があるため使用されています。 .

蛍光イメージング

作用機序

The compound has been evaluated for its in vitro xanthine oxidase (XO) inhibitory activity. Among the synthesized compounds, the carboxylic acid derivatives exhibited high potency in the submicromolar/nanomolar range . Steady-state kinetics experiments revealed that one of the derivatives was a mixed-type inhibitor of xanthine oxidase .

特性

IUPAC Name |

5-methyl-2-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-9(10(14)15)12-13(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYQHAGPALBYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334196 | |

| Record name | 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22300-56-7 | |

| Record name | 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid contribute to the chromogenic properties of its rhodamine B derivatives when detecting Hg²⁺ ions?

A: While the abstract provided doesn't delve into the specific mechanism of interaction, it highlights that the research investigates the "chromogenic mechanism" of rhodamine B derivatives incorporating 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid in the presence of Hg²⁺ ions. This suggests that the compound likely plays a role in the structural changes within the rhodamine B derivative upon binding to Hg²⁺, leading to a detectable color change. Further research into the binding sites, electronic properties, and potential conformational changes induced by the presence of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid would be needed to fully elucidate this chromogenic mechanism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)